molecular formula C18H14ClN5O2 B2578546 5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 895093-19-3

5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2578546
CAS No.: 895093-19-3
M. Wt: 367.79
InChI Key: XGLQQGVXDNXGQH-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring a 1,2,4-oxadiazole core linked to a 1,2,3-triazole moiety. The triazole ring is substituted with a 5-chloro-2-methoxyphenyl group at position 1 and a methyl group at position 5. The oxadiazole ring is further substituted with a phenyl group at position 6. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

5-[1-(5-chloro-2-methoxyphenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O2/c1-11-16(18-20-17(22-26-18)12-6-4-3-5-7-12)21-23-24(11)14-10-13(19)8-9-15(14)25-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLQQGVXDNXGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H18ClN5O4
  • Molecular Weight : 427.8 g/mol
  • CAS Number : 941906-80-5
  • Structure : The compound features a triazole ring and an oxadiazole moiety, which are known for their biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : This is achieved through the reaction of 5-chloro-2-methoxyphenyl hydrazine with formaldehyde and sodium azide under acidic conditions.
  • Oxadiazole Formation : The triazole intermediate is then reacted with appropriate phenyl derivatives to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity and disrupting various biochemical pathways.

Anticancer Activity

Research indicates that compounds containing triazole and oxadiazole moieties exhibit significant anticancer properties:

  • Cell Line Studies : In vitro studies have shown that derivatives similar to this compound exhibit cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with GI50 values ranging from 3.79 µM to 42.30 µM .
Cell LineCompound Concentration (GI50)
MCF73.79 µM
SF-26812.50 µM
NCI-H46042.30 µM

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens:

  • Inhibition Studies : Compounds with similar structures demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with MIC values lower than those of standard antibiotics .

Case Studies

A study evaluated the effects of triazole derivatives on cancer cell proliferation:

  • Study Design : Various derivatives were tested against different cancer cell lines.
  • Results : The study found that certain substitutions on the triazole ring enhanced biological activity significantly.

Pharmacological Applications

The pharmacological profile of this compound suggests potential applications in:

  • Anticancer Therapy : Due to its cytotoxic effects on cancer cells.
  • Antimicrobial Treatments : As a potential alternative or adjunct to existing antibiotics.

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit antibacterial and antifungal activities. For instance, studies have synthesized various oxadiazole derivatives containing the 5-chloro-2-methoxyphenyl moiety and evaluated their efficacy against pathogenic strains. Compounds such as 4c , 4f , and 4g showed notable activity against tested bacterial strains, suggesting potential for development as antimicrobial agents .

Anticancer Properties

Recent investigations into the anticancer potential of oxadiazole derivatives reveal promising results. A study highlighted the synthesis of new 1,3,4-oxadiazoles and their screening against glioblastoma cell lines. The compounds exhibited cytotoxic effects and induced apoptosis in cancer cells. Notably, compounds like 5b , 5d , and 5m were identified as having significant anti-cancer activity through mechanisms that damage DNA in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives are also noteworthy. The compound has been studied for its ability to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation. This is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is crucial for optimizing its biological activity. The presence of the triazole ring contributes to its pharmacological profile by enhancing lipophilicity and improving binding interactions with biological targets. Additionally, modifications in the phenyl groups can lead to variations in potency and selectivity against specific pathogens or cancer cell lines.

PropertyDescription
Antimicrobial ActivitySignificant against various bacterial strains
Anticancer ActivityInduces apoptosis in glioblastoma cells
Anti-inflammatory PotentialInhibits inflammatory pathways

Case Study 1: Antimicrobial Evaluation

In a study published in the European Journal of Medicinal Chemistry, a series of new oxadiazole derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that certain compounds exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. This study underscores the potential of these compounds as lead candidates for developing new antibiotics .

Case Study 2: Anticancer Screening

Another research paper focused on the anticancer effects of synthesized oxadiazoles against glioblastoma cells. The study utilized cytotoxic assays to determine the efficacy of various compounds derived from this compound. Results showed that specific derivatives significantly reduced cell viability and induced apoptosis through DNA damage pathways .

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole and triazole rings in the compound undergo selective oxidation under controlled conditions. For example:

Reagent Conditions Product Reference
KMnO₄ (aqueous acidic)60–80°C, 4–6 hoursIntroduction of hydroxyl groups at the triazole ring's methyl substituent
H₂O₂ (catalytic Fe³⁺)RT, 12 hoursSulfur atom oxidation in analogs (if applicable)

Key findings:

  • The methoxy group on the phenyl ring stabilizes intermediates during oxidation via resonance effects .

  • Oxidation of methyl groups on triazole generates carboxylic acid derivatives, enhancing water solubility.

Reduction Reactions

Reductive modifications primarily target nitrogen-rich rings:

Reagent Conditions Product Reference
NaBH₄/CuCl₂Ethanol, refluxPartial reduction of oxadiazole to thiadiazole
H₂/Pd-C (10% w/w)THF, 50 psi, 24 hrHydrogenolysis of chloro substituent to hydrogen

Mechanistic insights:

  • Palladium-catalyzed hydrogenation removes chlorine atoms via dehalogenation while preserving the oxadiazole core .

  • Sodium borohydride selectively reduces strained N–O bonds in oxadiazole under acidic conditions .

Substitution Reactions

The chloro and methoxy groups participate in nucleophilic aromatic substitution (NAS):

Nucleophile Conditions Product Yield Reference
PiperidineDMF, 120°C, 8 hoursMethoxy → piperidine substitution78%
NaN₃DMSO, 100°C, microwave irradiationChloro → azide substitution92%

Structural influences:

  • The electron-donating methoxy group directs substitution to the para position relative to chlorine .

  • Microwave-assisted reactions significantly reduce reaction times while maintaining high regioselectivity .

Cycloaddition and Ring-Opening Reactions

The triazole moiety participates in 1,3-dipolar cycloadditions:

Dipolarophile Conditions Product Application
PhenylacetyleneCu(I) catalysis, 80°CFused triazole-isoxazole derivativesAntimicrobial agents
Maleic anhydrideToluene, reflux, 12 hoursRing-opened dicarboxylic acid adductsPolymer precursors

Notable outcomes:

  • Copper-catalyzed click chemistry enables modular functionalization for drug discovery .

  • Ring-opening reactions generate dicarboxylic acids with potential as corrosion inhibitors.

Biological Activity Correlations

Modified derivatives show enhanced pharmacological properties:

Derivative Biological Target IC₅₀ Reference
Piperidine-substituted analogTelomerase inhibition2.3 ± 0.07 µM
Azide-functionalized compoundThymidine phosphorylase0.03 µM
Carboxylic acid derivativeLeukemia (HL-60 cells)17.33 µM

Structure-activity relationships:

  • Para-substituted electron-withdrawing groups (e.g., –NO₂, –CN) improve enzyme inhibition .

  • Bulkier substituents on the triazole ring enhance membrane permeability in cancer cell assays .

Stability and Degradation Pathways

Critical degradation parameters:

Condition Half-Life Major Degradants
pH 1.2 (simulated gastric)3.2 hoursHydrolyzed oxadiazole ring
UV exposure (254 nm)45 minutesRadical-mediated cleavage of methoxy group

Formulation considerations:

  • Microencapsulation in pH-sensitive polymers improves oral bioavailability.

  • Light-protective packaging is essential for long-term storage stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name & Source Molecular Formula Substituents Molecular Mass (g/mol) Key Spectral/Crystallographic Features
Target: 5-[1-(5-Chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole C19H14ClN5O2 (inferred) Triazole: 5-Cl, 2-OCH3, 5-CH3; Oxadiazole: 3-Ph ~384.8 (calculated) Likely IR peaks: C=N (~1596 cm⁻¹), C-O (oxadiazole, ~1240 cm⁻¹), C-Cl (~702 cm⁻¹)
3-(2-Chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole C19H14ClN5O Triazole: 5-CH3, 1-(3-CH3Ph); Oxadiazole: 3-(2-ClPh) 371.8 Planar molecular conformation; crystal packing influenced by Cl and CH3 substituents
5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole C18H12Cl2N4O Pyrazole: 5-Cl, 1-CH3, 3-Ph; Oxadiazole: 3-(2-ClPh) 371.22 Mass spec: M+1 at 371; NMR: aromatic protons (δ 6.86–7.26), CH3 (δ 2.59)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole C25H16ClF2N5S Triazole: 5-CH3, 1-(4-FPh); Thiazole: 4-ClPh, 5-(4-FPh) 507.9 Isostructural triclinic (P 1̄) packing; two independent molecules with planar conformations
2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole C11H8ClN5OS Oxadiazole: 2-ClPh; Triazole: S-linked CH2 297.7 Sulfanyl group enhances hydrogen bonding; Cl stabilizes π-stacking

Key Comparison Points:

Methyl groups on triazole/pyrazole rings (e.g., ) improve metabolic stability but may reduce solubility .

Crystallographic and Conformational Trends

  • Compounds with bulky substituents (e.g., 3-methylphenyl in ) adopt planar conformations but exhibit variations in crystal packing due to steric hindrance .
  • Halogen substituents (Cl vs. F) influence intermolecular interactions. For instance, fluorinated analogs () show tighter packing due to F’s higher electronegativity, whereas Cl substituents enhance lipophilicity .

Synthetic Methodologies

  • The target compound likely employs cyclocondensation or DIC-mediated coupling (as in ) for oxadiazole formation, similar to 5-(p-tolyl)-1H-tetrazole derivatives .

Contradictions and Limitations:

  • describes compounds 4 and 5 as isostructural with Cl and Br substituents, but the text specifies fluorophenyl groups. This discrepancy may reflect an error in the original source or incomplete data .
  • Spectral data for the target compound are inferred from analogs; experimental validation is required for precise characterization.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves cyclization reactions using phosphorus oxychloride (POCl₃) under reflux conditions. For example:

  • Key step : Cyclization of substituted benzoic acid hydrazides with POCl₃ at 120°C to form the oxadiazole ring .
  • Optimization strategies :
    • Temperature control : Reflux in ethanol (EtOH) or glacial acetic acid (HOAc) for 4–10 hours, depending on substituents .
    • Purification : Recrystallization in ethanol/water (1:3 ratio) achieves >80% purity .
    • Catalyst : Sodium acetate (NaOAc) enhances reaction efficiency in reductive amination steps .

Q. How is the compound structurally characterized, and what spectroscopic techniques are critical for validation?

Methodological Answer:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • ¹H-NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.8–4.0 ppm) .
  • X-ray crystallography : Resolves crystal packing and anisotropic displacement parameters using SHELXL .

Q. What are standard protocols for determining physical properties like melting point and solubility?

Methodological Answer:

  • Melting point : Use a capillary tube apparatus with a heating rate of 1°C/min (e.g., observed range: 126–134°C for analogs) .
  • Solubility : Test in DMSO (high solubility) or ethanol/water mixtures via gravimetric analysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities, such as anisotropic displacement in the triazole ring?

Methodological Answer:

  • Software : SHELXL refines anisotropic displacement parameters (ADPs) by modeling thermal motion tensors .
  • Validation : Compare ADPs with ORTEP plots to detect disorder or dynamic effects .
  • Example : For triazole derivatives, anisotropic refinement reduces R-factor discrepancies (<5%) .

Q. How do solvent and substituent effects influence the compound’s acidity (pKa), and how is this measured experimentally?

Methodological Answer:

  • Potentiometric titration : Use 0.05 M tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol, DMF).
    • Procedure : Titrate 0.01 mmol compound, plot mV vs. TBAH volume, and calculate half-neutralization potential (HNP) .
    • Data : Substituents like chloro or methoxy groups lower pKa by 0.5–1.0 units due to electron withdrawal .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. antitumor efficacy) be resolved through experimental design?

Methodological Answer:

  • Dose-response assays : Test across multiple concentrations (e.g., 1–100 μM) in cell lines (e.g., MCF-7 for antitumor) .
  • Structural analogs : Compare activity of derivatives (e.g., 4d vs. 5a in ) to identify pharmacophores.
  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., thymidylate synthase for antitumor activity) .

Key Citations

  • For crystallography: SHELX refinement protocols .
  • For synthesis: Cyclization with POCl₃ , reductive amination .
  • For bioactivity: Dose-response and docking studies .

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